molecular formula C10H13NO B3247075 Rel-((2R,3S)-3-methyl-2,3-dihydrobenzofuran-2-yl)methanamine CAS No. 1807938-79-9

Rel-((2R,3S)-3-methyl-2,3-dihydrobenzofuran-2-yl)methanamine

Cat. No.: B3247075
CAS No.: 1807938-79-9
M. Wt: 163.22
InChI Key: MCIKYKITSIYKKC-XVKPBYJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-((2R,3S)-3-methyl-2,3-dihydrobenzofuran-2-yl)methanamine is a chiral compound with significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by its benzofuran ring system, which is a fused bicyclic structure consisting of a benzene ring and a furan ring. The presence of a chiral center at the 2-position of the dihydrobenzofuran ring adds to its complexity and potential for stereoselective interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-((2R,3S)-3-methyl-2,3-dihydrobenzofuran-2-yl)methanamine typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with aldehydes or the use of palladium-catalyzed coupling reactions.

    Introduction of the Chiral Center: The chiral center at the 2-position is introduced through asymmetric synthesis methods. One common approach is the use of chiral auxiliaries or catalysts to achieve high enantioselectivity.

    Amination: The final step involves the introduction of the methanamine group. This can be achieved through reductive amination of the corresponding ketone or aldehyde intermediate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Rel-((2R,3S)-3-methyl-2,3-dihydrobenzofuran-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The methanamine group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, which can be further utilized in different applications.

Scientific Research Applications

Rel-((2R,3S)-3-methyl-2,3-dihydrobenzofuran-2-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Rel-((2R,3S)-3-methyl-2,3-dihydrobenzofuran-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The chiral center plays a crucial role in its binding affinity and selectivity towards these targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical pathways.

Comparison with Similar Compounds

Rel-((2R,3S)-3-methyl-2,3-dihydrobenzofuran-2-yl)methanamine can be compared with other similar compounds such as:

    (2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine: Similar in structure but with different substituents, leading to varied biological activities.

    (2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile: Another chiral compound with distinct chemical properties and applications.

The uniqueness of this compound lies in its specific structural features and the presence of the benzofuran ring, which imparts unique chemical and biological properties.

Properties

IUPAC Name

[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5,7,10H,6,11H2,1H3/t7-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIKYKITSIYKKC-XVKPBYJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C12)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](OC2=CC=CC=C12)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rel-((2R,3S)-3-methyl-2,3-dihydrobenzofuran-2-yl)methanamine
Reactant of Route 2
Rel-((2R,3S)-3-methyl-2,3-dihydrobenzofuran-2-yl)methanamine
Reactant of Route 3
Rel-((2R,3S)-3-methyl-2,3-dihydrobenzofuran-2-yl)methanamine
Reactant of Route 4
Rel-((2R,3S)-3-methyl-2,3-dihydrobenzofuran-2-yl)methanamine
Reactant of Route 5
Rel-((2R,3S)-3-methyl-2,3-dihydrobenzofuran-2-yl)methanamine
Reactant of Route 6
Rel-((2R,3S)-3-methyl-2,3-dihydrobenzofuran-2-yl)methanamine

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